PDZ1 Domain inhibitor peptide - 1315378-73-4

PDZ1 Domain inhibitor peptide

Catalog Number: EVT-242732
CAS Number: 1315378-73-4
Molecular Formula: C38H61N9O11
Molecular Weight: 819.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PDZ1 domain inhibitor peptides are a class of peptides designed to specifically bind to and inhibit the function of the PDZ1 domain, a common protein-protein interaction module. [, , , , , , , , ] These peptides often mimic the natural binding partners of PDZ1 domains, competing for binding and disrupting downstream signaling pathways. [, , , ]

The PDZ1 domain plays a crucial role in various cellular processes, including signal transduction, protein trafficking, and cell polarity. [, , , , , , , , ] Therefore, PDZ1 inhibitor peptides have emerged as valuable tools in scientific research for dissecting these processes and exploring their therapeutic potential in diseases like cancer, viral infections, and neurological disorders. [, , , , , , , , , ]

Synthesis Analysis

The synthesis of PDZ1 domain inhibitor peptides is commonly achieved using solid-phase peptide synthesis (SPPS). [, , , , ] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. [, , ] The use of protecting groups for reactive side chains ensures the correct sequence and prevents unwanted side reactions. [, ]

Specific modifications, such as the incorporation of non-natural amino acids, fluorescent tags, or cell-penetrating sequences, can be introduced during SPPS to enhance the properties or functionality of the inhibitor peptide. [, , , , , ] After synthesis, the peptide is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC). [, ]

Molecular Structure Analysis

The molecular structure of PDZ1 domain inhibitor peptides and their complexes with target proteins are often investigated using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [, , , , , , , , , , , ] These analyses provide valuable insights into the binding mode, key interacting residues, and conformational changes induced upon binding. [, , , , , , , , , , , ]

Structural information obtained from these studies guides the optimization of inhibitor potency, selectivity, and stability. [, , , , , , , ] For example, in a study on PSD-95, a key protein involved in neurological disorders, researchers designed a dimeric peptide inhibitor with high affinity and protease resistance based on structural insights from X-ray crystallography, NMR, and small-angle X-ray scattering (SAXS). []

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of PDZ1 domain inhibitor peptides are primarily those employed in standard peptide chemistry. [, , ] These include:

  • Amide bond formation: This reaction, typically mediated by coupling reagents, forms the backbone of the peptide by linking the carboxyl group of one amino acid to the amino group of another. [, , ]
  • Deprotection reactions: These reactions remove protecting groups from specific amino acid side chains, allowing for further modifications or enabling the peptide to adopt its biologically active conformation. [, , ]
  • Modification reactions: These reactions introduce specific modifications to the peptide, such as the addition of fluorescent labels, cell-penetrating moieties, or chemical groups that enhance stability or binding affinity. [, , , ]
Mechanism of Action

PDZ1 domain inhibitor peptides primarily act by competitively binding to the PDZ1 domain, preventing its interaction with natural protein partners. [, , , ] This disruption of protein-protein interactions can affect downstream signaling pathways and modulate various cellular processes. [, , , ]

  • Inhibition of viral entry: Peptides derived from the heptad repeat regions of viral fusion proteins can inhibit viral entry by blocking the formation of the six-helix bundle required for membrane fusion. [, , ]
  • Disruption of signaling complexes: PDZ1 inhibitors targeting proteins like PSD-95 can disrupt the formation of signaling complexes involved in neuronal excitability and plasticity. []
  • Modulation of receptor trafficking: Peptides targeting PDZ domains involved in receptor internalization or recycling can alter receptor surface expression and downstream signaling. [, , , ]
  • Size and charge: These peptides are generally small to medium-sized, ranging from a few to several amino acids, and their net charge can vary depending on the amino acid composition. [, , , , ]
  • Solubility and stability: The solubility and stability of these peptides can be influenced by factors like pH, temperature, and the presence of proteases. [, , , , ] Modifications like cyclization or the use of D-amino acids can enhance stability. [, ]
  • Binding affinity and selectivity: The binding affinity and selectivity of PDZ1 inhibitor peptides are crucial for their effectiveness. These properties are influenced by the peptide sequence and structural features that complement the target PDZ1 domain. [, , , , , , , ]
Applications
  • Investigating PDZ1 domain function: These peptides serve as valuable tools for elucidating the roles of specific PDZ1 domains in various cellular processes, such as signal transduction, protein trafficking, and cell polarity. [, , , , , , , , , , , , , , , , ]
  • Validating drug targets: PDZ1 inhibitor peptides can be used to validate the therapeutic potential of targeting specific PDZ1 domains in diseases like cancer and neurological disorders. [, , , , , , , , , ]
  • Developing therapeutic leads: The high specificity and affinity of PDZ1 inhibitor peptides make them attractive starting points for developing peptide-based therapeutics or small molecule inhibitors that target PDZ1 domains. [, , , , ]
  • Studying protein-protein interactions: These peptides provide a means to investigate the dynamics and consequences of disrupting specific protein-protein interactions mediated by PDZ1 domains. [, , , , , , , , , , , , , , , , ]
Future Directions
  • Developing highly selective inhibitors: Future research will focus on designing peptides with enhanced selectivity for specific PDZ1 domains, minimizing off-target effects. [, , , , ]
  • Improving in vivo delivery and stability: Strategies to enhance the stability and cellular uptake of these peptides, such as modifications with cell-penetrating peptides or the development of delivery vehicles, will be crucial for their therapeutic translation. [, , , ]
  • Exploring novel therapeutic applications: The involvement of PDZ1 domains in various diseases suggests that PDZ1 inhibitor peptides may have therapeutic potential in a wider range of conditions beyond those currently explored. [, , , , , , , , , ]
  • Combining with other therapies: Investigating the synergistic effects of PDZ1 inhibitor peptides in combination with existing therapies could lead to more effective treatment strategies for complex diseases. [, ]

IVMT-Rx-3

Compound Description: IVMT-Rx-3 is a dual-PDZ domain inhibitor designed to simultaneously block the activity of both PDZ1 and PDZ2 domains of Melanoma Differentiation-Associated gene-9 (MDA-9/Syntenin) [, ]. This compound consists of a small-molecule PDZ1 inhibitor (PDZ1i) linked to a PDZ2-binding peptide (TNYYFV) via a PEG linker [, ]. IVMT-Rx-3 effectively disrupts the interaction between MDA-9/Syntenin and c-Src, leading to the downregulation of NF-κB activation [, ]. This downregulation, in turn, suppresses MMP2/MMP9 expression and the secretion of cytokines/growth factors, ultimately inhibiting melanoma metastasis [, ].

KSL-128114

Compound Description: KSL-128114 is a highly potent and metabolically stable peptide inhibitor that specifically targets the PDZ1 domain of syntenin with nanomolar affinity []. It exhibits resistance to degradation in human plasma and mouse hepatic microsomes []. KSL-128114 effectively inhibits the viability of primary glioblastoma (GBM) cells and significantly prolongs survival time in a patient-derived xenograft mouse model [].

Small-molecule PDZ1i

Compound Description: This small-molecule inhibitor specifically targets the PDZ1 domain of MDA-9/Syntenin [, , ]. Developed using fragment-based drug discovery and guided by NMR spectroscopy, PDZ1i exhibits significant in vivo and in vitro anti-cancer activity in prostate cancer models, effectively blocking tumor cell invasion and migration [].

N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK)

Compound Description: Ac-FLTD-CMK is a gasdermin D (GSDMD)-derived peptide inhibitor designed to target inflammatory caspases []. This peptide effectively inhibits GSDMD cleavage by caspases-1, -4, -5, and -11, subsequently suppressing pyroptosis and reducing IL-1β release upon NLRP3 inflammasome activation in macrophages [].

TAT-NPEG4(IETDV)2 (Tat-N-dimer)

Compound Description: Tat-N-dimer is a dimeric peptide inhibitor designed to target the tandem PDZ1-2 domain of PSD-95 []. With a high affinity of 4.6 nM, it displays strong binding and extensive protease resistance []. This dimeric structure facilitates a bivalent interaction with PDZ1-2, inducing conformational changes in the target protein [].

Properties

CAS Number

1315378-73-4

Product Name

PDZ1 Domain inhibitor peptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C38H61N9O11

Molecular Weight

819.95

InChI

InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1

InChI Key

XXRRADBJCXMGOW-RMLJCASOSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.